Altropane

Übersicht

Beschreibung

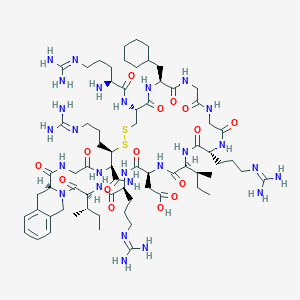

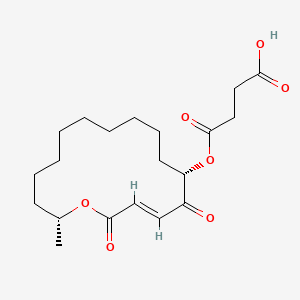

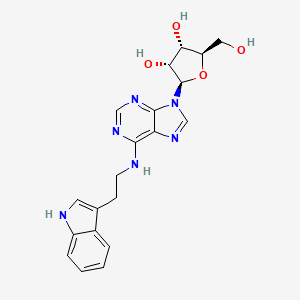

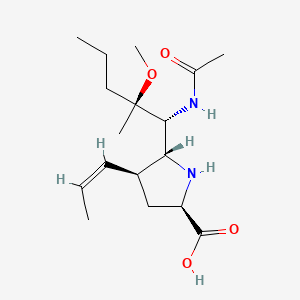

Altropane, also known as O-587, IACFT, or 2β-carbomethoxy-3β-(4-fluorophenyl)-N-((E)-3-iodo-prop-2-enyl)tropane, is a phenyltropane derivative . It acts as a potent dopamine reuptake inhibitor and long-acting stimulant drug . It has been mainly used in its 125 I radiolabelled form for mapping the distribution of dopamine transporters in the brain . This has led to its development as a potential diagnostic tool for early detection of Parkinson’s disease . It is also being investigated for potential use in the diagnosis and treatment of attention deficit hyperactivity disorder (ADHD) .

Synthesis Analysis

The synthesis of Altropane involves the iodination of the N-allyl analog of WIN 35,428 . When radiolabeled with the gamma-emitting isotope [123I], Altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter .Molecular Structure Analysis

Altropane has a molecular formula of C18H21FINO2 . Its molecular weight is approximately 429.2677 g/mol . The InChIKey for Altropane is GTQLIPQFXVKRKJ-UNSMHXHVSA-N .Chemical Reactions Analysis

Altropane is an iodinated form of the N-allyl analog of WIN 35,428 . It acts as a dopamine transport inhibitor . When radiolabeled with the gamma emitting isotope [123I], Altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter .Physical And Chemical Properties Analysis

Altropane has a chemical formula of C18H21FINO2 . Its molar mass is 429.274 g·mol −1 . The InChIKey for Altropane is GTQLIPQFXVKRKJ-UNSMHXHVSA-N .Wissenschaftliche Forschungsanwendungen

Radio-imaging Agent for Early Diagnosis

Altropane is being developed as a radio-imaging agent for early diagnosis of Parkinson's disease (PD) and attention deficit hyperactivity disorder (ADHD). It is utilized with single photon emission tomography (SPECT) and is in phase III clinical trials for PD and phase II for ADHD (Cattabeni, 2002).

Method Development for Analysis in Rat Plasma

Altropane's promise as a radiopharmaceutical for SPECT or positron emission tomography (PET) imaging of the brain has been demonstrated. This study focused on the development and validation of capillary electrophoresis techniques to analyze Altropane in rat plasma (Hettiarachchi et al., 2000).

Correlation with Dopamine Content

A study used Altropane to assess dopamine transporter (DAT) levels in a rat model of Parkinson's disease. It found that Altropane binding correlated with dopamine content in the striatum but not in the substantia nigra (Gleave et al., 2011).

PET Imaging of Dopamine Transporter Sites

Altropane shows high affinity and selectivity for DAT sites in the striatum, making it suitable for PET imaging of dopamine transporter sites. This research highlighted its potential as an important DAT ligand for both research and clinical applications (Fischman et al., 2001).

Sensitivity in Detecting Parkinson's Disease

Altropane SPECT might be a sensitive imaging modality for detecting early Parkinson's disease, offering an alternative to the more expensive and less available PET scans (Fernandez et al., 2001).

Pharmacokinetic Profile in Rats

This study evaluated the pharmacokinetic profile of Altropane in male and female Sprague-Dawley rats, focusing on parameters like plasma concentrations, clearances, and volume of distribution (Hettiarachchi et al., 2001).

Wirkmechanismus

Altropane is a molecular-imaging agent that specifically binds to the dopamine transporter (DAT) protein found on the surface of dopamine-producing neurons, making it visible during SPECT imaging . This property makes it a useful test to distinguish Parkinsonian Syndrome tremors from non-Parkinsonian tremor .

Safety and Hazards

Zukünftige Richtungen

Altropane is being developed as a potential radio-imaging agent for the early diagnosis of Parkinson’s disease (PD) and attention deficit hyperactivity disorder (ADHD) . It is also being investigated for its potential use in the diagnosis and treatment of these conditions . Future research will likely focus on further understanding its mechanism of action and optimizing its use in diagnostic applications .

Eigenschaften

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQLIPQFXVKRKJ-UNSMHXHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027571 | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Positron emission tomography (PET) cameras are expensive and scarce, and the tests are non-reimbursable. A less costly and more available test such as a single photon emission computed tomography (SPECT) may be helpful in the diagnosis of early or atypical Parkinson's disease (PD) if its sensitivity is comparable to a PET scan. Altropane is an iodinated form of the N-allyl analog of WIN 35,428 which acts as a dopamine transport inhibitor. When radiolabeled with the gamma emitting isotope [123I], altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter. It is a good marker for dopamine neurons and is useful in detecting PD. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Altropane | |

CAS RN |

180468-34-2 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180468-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)